molecular formula C15H12ClNO2S2 B6622919 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile

3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile

Cat. No. B6622919
M. Wt: 337.8 g/mol
InChI Key: CHLWSDRWVGSFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been developed for the treatment of autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been shown to be effective in preclinical studies and is currently undergoing clinical trials for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune diseases.

Mechanism of Action

3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile selectively inhibits JAK3, which is a key component of the signaling pathways for several cytokines involved in autoimmune diseases. By inhibiting JAK3, 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile reduces the activation of immune cells and the production of pro-inflammatory cytokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, as well as a reduction in the activation of immune cells, such as T cells and B cells. 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has also been shown to inhibit the production of antibodies in response to antigen stimulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile for lab experiments is its selectivity for JAK3. This allows researchers to specifically target the JAK3 signaling pathway without affecting other JAK family members. However, a limitation of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile is its relatively short half-life, which can make it difficult to achieve sustained inhibition of JAK3 in vivo.

Future Directions

There are a number of future directions for research on 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile. One area of focus is the development of more potent and selective JAK3 inhibitors with longer half-lives. Another area of research is the investigation of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Finally, there is a need for further studies to investigate the long-term safety and efficacy of JAK3 inhibitors in clinical use.

Synthesis Methods

The synthesis of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile involves the reaction of 3-chloro-4-cyanobenzonitrile with 4-methylsulfonylbenzyl mercaptan in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction to form the desired product.

Scientific Research Applications

3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In these studies, 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been shown to be effective in reducing inflammation and preventing disease progression. Clinical trials have also shown promising results, with 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

3-chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S2/c1-21(18,19)13-5-2-11(3-6-13)10-20-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLWSDRWVGSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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